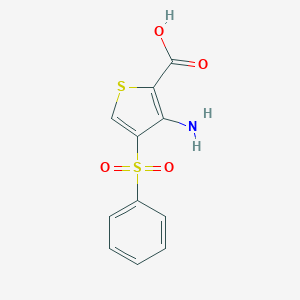

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c12-9-8(6-17-10(9)11(13)14)18(15,16)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMYJEUQTGKJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380988 | |

| Record name | 3-Amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-59-9 | |

| Record name | 3-Amino-4-(phenylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Introduction

3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a crucial building block in the development of various pharmacologically active molecules. Its unique substitution pattern, featuring an amino group, a phenylsulfonyl moiety, and a carboxylic acid on the thiophene scaffold, makes it an attractive intermediate for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this important molecule, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway

The synthesis of this compound is best approached through a strategic, multi-step process that allows for the controlled introduction of the desired functional groups onto the thiophene ring. The overall strategy hinges on the use of a key intermediate, 3-nitro-4-(phenylsulfonyl)thiophene , which sets the stage for the subsequent installation of the amino and carboxyl functionalities.

The synthesis can be logically divided into three primary stages:

-

Formation of the Core Scaffold : Synthesis of the key intermediate, 3-nitro-4-(phenylsulfonyl)thiophene.

-

Introduction of the Amino Group : Reduction of the nitro group to yield 3-amino-4-(phenylsulfonyl)thiophene.

-

Final Carboxylation : Introduction of the carboxylic acid group at the C2 position to afford the target molecule.

This staged approach ensures high levels of regioselectivity and allows for the purification of intermediates, leading to a higher overall yield and purity of the final product.

CAS number 175201-59-9 characterization data

An In-depth Technical Guide to 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid (CAS 175201-59-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a detailed overview of this compound (CAS 175201-59-9), a substituted thiophene derivative with considerable potential for applications in drug discovery and development. In light of the limited publicly available experimental data for this specific compound, this document synthesizes information from chemical supplier databases and complements it with in-depth characterization and application data from closely related 3-aminothiophene-2-carboxylic acid analogs. This comparative approach provides a predictive framework for understanding the molecule's properties, potential synthetic routes, and biological significance. This guide covers its fundamental physicochemical properties, outlines a probable synthetic pathway based on established methodologies, presents anticipated spectral characteristics with illustrative data from analogous compounds, and explores potential therapeutic applications informed by the biological activities of related thiophene derivatives. Additionally, safety and handling protocols are detailed based on available material safety data sheets. This document aims to be a valuable resource for initiating research and development activities involving this and similar chemical structures.

Introduction

This compound, identified by CAS number 175201-59-9, is a heterocyclic compound built upon a thiophene core. The thiophene ring is a well-established and important scaffold in medicinal chemistry, recognized for its association with a wide array of biological activities. The unique substitution pattern of this molecule—featuring an amino group at the 3-position, a phenylsulfonyl group at the 4-position, and a carboxylic acid at the 2-position—suggests its utility as a versatile intermediate in organic synthesis and as a candidate for biological screening programs.

The phenylsulfonyl moiety can serve as a bioisostere for other functional groups and significantly influences the molecule's electronic and steric properties, which can, in turn, affect its interactions with biological targets. The presence of both amino and carboxylic acid groups provides chemically reactive sites for further modification, enabling the creation of diverse compound libraries for drug discovery endeavors.

This guide presents a thorough examination of the available information for this compound and leverages data from structurally similar compounds to provide a comprehensive technical overview.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical supplier databases and provides a foundational understanding of the molecule.

| Property | Value |

| CAS Number | 175201-59-9 |

| Molecular Formula | C₁₁H₉NO₄S₂ |

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted to be a solid |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential synthetic route is depicted below. This pathway is illustrative and is based on general principles of organic chemistry for the synthesis of similar compounds.

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

Foreword: The Rationale for Predictive Spectral Analysis

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public deposition of their full analytical characterization. 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-59-9) represents one such compound—commercially available for research purposes yet lacking a comprehensive, publicly accessible spectral dataset[1][2]. This guide, therefore, adopts the perspective of a senior application scientist tasked with anticipating the spectral characteristics of this molecule. By dissecting its structure into constituent functional groups and drawing upon established principles of NMR, IR, and Mass Spectrometry, we can construct a robust, predictive spectral profile. This document serves not as a substitute for empirical data but as an expert-guided framework for researchers to interpret their own experimental results, validate their synthesis, and understand the intricate relationship between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

The structural integrity of this compound is best confirmed through a multi-technique spectroscopic approach. Each functional group imparts a distinct and predictable signature across different analytical methods.

-

Thiophene Ring: A five-membered aromatic heterocycle, its lone proton at the 5-position will appear in the aromatic region of the ¹H NMR spectrum. The carbons of the ring will have characteristic shifts in the ¹³C NMR spectrum.

-

Amino Group (-NH₂): This group introduces exchangeable protons visible in the ¹H NMR spectrum, often as a broad singlet. Its stretching vibrations are key features in the IR spectrum.

-

Phenylsulfonyl Group (-SO₂Ph): The electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment of the thiophene ring, causing downfield shifts for adjacent protons and carbons. The phenyl group will produce characteristic signals in the aromatic region of the NMR spectra. The S=O bonds give rise to very strong, characteristic absorptions in the IR spectrum[3].

-

Carboxylic Acid (-COOH): This group contains a highly deshielded, exchangeable proton and a carbonyl carbon, both of which are readily identifiable in ¹H and ¹³C NMR, respectively. The O-H and C=O stretching vibrations are prominent features in the IR spectrum.

Below is a diagram illustrating the logical workflow for a comprehensive structural elucidation.

Caption: Correlation of Functional Groups to IR Regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming its structure.

Predicted Molecular Ion and Fragmentation

The nominal molecular weight of the compound (C₁₁H₉NO₄S₂) is 283.32 g/mol .[1] Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, which is a powerful tool for formula confirmation.

-

Molecular Ion (M⁺˙): In Electron Ionization (EI), a clear molecular ion peak is expected at m/z 283 . In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 284 (positive mode) or the deprotonated molecule [M-H]⁻ at m/z 282 (negative mode) would be observed.

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment at m/z 238 .

-

Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide (SO₂, 64 Da), resulting in a fragment at m/z 219 .

-

Loss of Phenyl Group: Loss of the phenyl radical (•C₆H₅, 77 Da) from the sulfonyl moiety would yield a fragment at m/z 206 .

-

Formation of Phenylsulfonyl Cation: A prominent peak at m/z 141 corresponding to the [C₆H₅SO₂]⁺ cation is highly likely.

-

Table 4: Predicted Key Fragments in ESI-MS/MS

| m/z (Predicted) | Assignment |

|---|---|

| 284 | [M+H]⁺ |

| 238 | [M+H - HCOOH]⁺ |

| 219 | [M+H - SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive ion mode ESI or 0.1% ammonium hydroxide for negative ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern.

Conclusion: An Integrated Approach to Structural Verification

While this guide presents a predictive analysis, the convergence of data from these three orthogonal techniques provides a powerful and self-validating system for structural confirmation. The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework and connectivity. The IR spectrum will unequivocally confirm the presence of the key carboxylic acid, amine, and sulfonyl functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition, and its fragmentation pattern will corroborate the structural subunits identified by NMR and IR. This integrated spectral fingerprint is indispensable for any researcher working with this compound, ensuring compound identity and purity in critical drug development and scientific research applications.

References

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from a blog post discussing characteristic IR bands for sulfonyl groups.

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Crysdot. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hans Reich. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid in Various Solvents

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its formulation and dosage to its bioavailability and therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and analyze how its structural attributes dictate its behavior in a range of solvent systems.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multifaceted molecule featuring a thiophene core substituted with three key functional groups: an amino group (-NH₂), a carboxylic acid group (-COOH), and a phenylsulfonyl group (-SO₂Ph).

-

Amino Group (-NH₂): This basic functional group can act as a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar protic solvents.

-

Carboxylic Acid Group (-COOH): This acidic functional group is a strong hydrogen bond donor and acceptor. Its ability to ionize to a carboxylate anion (-COO⁻) in basic conditions significantly enhances aqueous solubility.

-

Phenylsulfonyl Group (-SO₂Ph): This is a bulky, polar aprotic group. The sulfonyl moiety is a good hydrogen bond acceptor, while the phenyl ring introduces a nonpolar, hydrophobic character.

-

Thiophene Ring: This heterocyclic aromatic ring contributes to the overall rigidity and planarity of the molecule and has a moderate degree of polarity.

Based on these functional groups, we can apply the "like dissolves like" principle to predict the solubility of this compound.[1][2][3][4][5] The presence of both polar, hydrogen-bonding groups (amino and carboxylic acid) and a large, somewhat nonpolar group (phenylsulfonyl) suggests a complex solubility profile. It is likely to exhibit moderate to good solubility in polar aprotic solvents that can engage in hydrogen bonding, and its solubility in protic solvents will be heavily influenced by pH.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound (solid form)

-

A range of analytical grade solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Hexane)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[7][8]

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

-

Pipette a precise volume (e.g., 5 mL) of each selected solvent into the corresponding vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or carefully draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Dilute the filtered supernatant from the solubility experiment with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of the undiluted supernatant by applying the dilution factor to the concentration determined from the calibration curve.

-

5. Concentration Analysis (using UV-Vis Spectroscopy):

-

This method is suitable if the compound has a strong chromophore and does not have significant absorbance interference from the solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the compound at its wavelength of maximum absorbance (λmax).[9][10][11][12]

-

Dilute the filtered supernatant to an appropriate concentration and measure its absorbance at λmax.

-

Determine the concentration from the calibration curve and apply the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound: An Illustrative Analysis

While specific experimental data for this compound is not publicly available, we can construct a hypothetical yet plausible solubility profile based on its structural features. This illustrative data will serve as a framework for understanding how to interpret and rationalize solubility results.

Table 1: Hypothetical Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water | Polar Protic | 25 | 0.1 |

| pH 7.4 Buffer | Polar Protic (Aqueous) | 37 | 0.5 |

| 0.1 M HCl | Polar Protic (Aqueous) | 37 | 5.0 |

| 0.1 M NaOH | Polar Protic (Aqueous) | 37 | 20.0 |

| Methanol | Polar Protic | 25 | 15.0 |

| Ethanol | Polar Protic | 25 | 8.0 |

| Acetonitrile | Polar Aprotic | 25 | 25.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100.0 |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | 10.0 |

| Toluene | Nonpolar | 25 | < 0.01 |

| Hexane | Nonpolar | 25 | < 0.01 |

Interpretation of Solubility Data

The hypothetical data in Table 1 illustrates several key principles:

-

Low Aqueous Solubility at Neutral pH: The low solubility in water is expected due to the presence of the large, hydrophobic phenylsulfonyl group.

-

pH-Dependent Solubility: The compound's solubility is significantly influenced by pH. In acidic conditions (0.1 M HCl), the basic amino group is protonated to form a more soluble salt. In basic conditions (0.1 M NaOH), the acidic carboxylic acid group is deprotonated to form a highly soluble carboxylate salt. This amphoteric nature is a critical consideration for formulation development.

-

High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like DMSO and Acetonitrile. These solvents can effectively solvate the polar functional groups of the molecule without the competing interactions of a protic solvent's hydrogen bond network.

-

Poor Solubility in Nonpolar Solvents: The compound is virtually insoluble in nonpolar solvents like toluene and hexane, as these solvents cannot effectively solvate the polar amino, carboxylic acid, and sulfonyl groups.

Correlating Solubility with Solvent Properties

To further understand the observed solubility trends, we can correlate the solubility data with the physicochemical properties of the solvents.

Table 2: Solvent Properties and Their Influence on Solubility

| Solvent | Polarity Index | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor | Correlation with Hypothetical Solubility |

| Water | 10.2 | 80.1 | Both | Low, but pH-dependent |

| Methanol | 5.1 | 32.7 | Both | Good |

| Ethanol | 4.3 | 24.6 | Both | Moderate |

| Acetonitrile | 5.8 | 37.5 | Acceptor | High |

| DMSO | 7.2 | 46.7 | Acceptor | Very High |

| THF | 4.0 | 7.6 | Acceptor | Moderate |

| Toluene | 2.4 | 2.4 | None | Very Low |

| Hexane | 0.1 | 1.9 | None | Very Low |

Data sourced from various online chemical property databases.[13][14][15][16][17]

This correlation reinforces the "like dissolves like" principle. The high polarity index and dielectric constant of DMSO and Acetonitrile align with the high solubility of the polar compound. The ability of these solvents to act as hydrogen bond acceptors allows them to interact favorably with the amino and carboxylic acid groups.

Logical Relationship Diagram

Caption: Factors Influencing Compound Solubility.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its amphoteric nature, arising from the presence of both an amino and a carboxylic acid group, leads to a pronounced pH-dependent solubility in aqueous media. The molecule exhibits a preference for polar aprotic solvents that can effectively solvate its polar moieties. This in-depth guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. A thorough understanding of these principles is essential for advancing the development of drug candidates like this compound from the laboratory to clinical applications.

References

-

Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

- Gervasio, F. L. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 10985-11019.

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

- Glomme, A., et al. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 77(13), 4287-4293.

-

PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 29). A water solubility prediction algorithm based on the StackBoost model. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Properties Table. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

Hans Reich. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Roxi Hulet. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Овладение использованием UV Vis спектрометра для анализа концентрации - Persee [pgeneral.com]

- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 11. agilent.com [agilent.com]

- 12. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 13. scribd.com [scribd.com]

- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Solvent Physical Properties [people.chem.umass.edu]

The Serendipitous Journey of Substituted Thiophene Carboxylic Acids: From Coal Tar Impurity to Privileged Medicinal Scaffold

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a "privileged scaffold." Its journey from an obscure contaminant in coal tar to a cornerstone in modern pharmaceuticals is a compelling narrative of scientific curiosity, chemical ingenuity, and the elegant principle of bioisosterism.[1] The structural similarity of thiophene to the benzene ring allows it to mimic and modulate the function of phenyl-containing molecules, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the discovery and history of substituted thiophene carboxylic acids, detailing the key scientific milestones, the evolution of synthetic methodologies, and the pharmacological impact of landmark drugs derived from this versatile core.

The Dawn of Thiophene Chemistry: Viktor Meyer's Serendipitous Discovery

The story of thiophene begins not with a targeted search, but with a failed lecture demonstration in 1882. The German chemist Viktor Meyer was performing the well-known "indophenin test" for benzene, which involved mixing the sample with isatin and concentrated sulfuric acid to produce a deep blue color.[1] To his surprise, when he used a highly purified sample of benzene—prepared by the decarboxylation of benzoic acid—the characteristic blue dye failed to appear.[1][3][4]

This keen observation led Meyer to a brilliant deduction: the color reaction was not due to benzene itself, but to an unknown impurity present in the crude benzene derived from coal tar.[1][4][5] He successfully isolated this sulfur-containing compound, which exhibited chemical and physical properties remarkably similar to benzene, and named it "thiophene".[3][6] This serendipitous discovery opened the door to an entirely new class of heterocyclic compounds that would prove to be of immense value to chemistry and medicine.[3][5][7] Thiophene and its derivatives are naturally found in petroleum and coal tar, often in concentrations of 1-3%.[5][8][9][10][11]

Caption: Key milestones in the discovery and early synthesis of thiophene.

From Ring to Acid: The Evolution of Synthetic Methodologies

The initial challenge for chemists was not just to isolate thiophene, but to develop reliable methods for its synthesis and functionalization. The introduction of a carboxylic acid group, a common feature in many drugs, was a critical step in unlocking its therapeutic potential.

Foundational Ring Syntheses

Following his discovery, Meyer reported the first, albeit low-yielding, synthesis of thiophene from acetylene and sulfur in 1883.[1][5] More practical and versatile methods soon followed, which remain fundamental to heterocyclic chemistry:

-

Paal-Knorr Thiophene Synthesis (1884): This classic method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][5][12]

-

Volhard–Erdmann Cyclization (1885): This reaction provides a route to thiophenes through the cyclization of disodium succinate or related 1,4-dicarbonyls with phosphorus trisulfide.[1][5]

-

Fiesselmann Thiophene Synthesis: This approach utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters to construct the thiophene ring, often yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10][13]

-

Gewald Aminothiophene Synthesis (1966): A pivotal development, this reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes.[1][10] These products are exceptionally useful building blocks, as the amino group can be readily converted into other functionalities, paving the way for diverse substituted thiophenes.[10]

Introducing the Carboxylic Acid Moiety

With robust methods for ring formation established, focus shifted to introducing the carboxylic acid group. Early and modern approaches include:

-

Oxidation of Side Chains: A straightforward method involves the oxidation of a pre-existing side chain on the thiophene ring. For example, 2-acetylthiophene, readily prepared via Friedel-Crafts acylation of thiophene, can be oxidized to thiophene-2-carboxylic acid.[14][15]

-

Metallation and Carbonation: A more versatile strategy involves the deprotonation of the thiophene ring using a strong base, such as n-butyllithium, to form a thienyllithium intermediate. This potent nucleophile can then react with carbon dioxide (CO₂) to form the corresponding thiophene carboxylic acid after an acidic workup.[16][17] Grignard reagents can be used similarly.[16][17] This method allows for precise regiochemical control.

-

Modern Catalytic Methods: More recent developments include palladium-catalyzed carbonylation reactions and novel oxidative systems. For instance, thiophenes can react with carbon tetrachloride and methanol in the presence of iron, vanadium, or molybdenum catalysts to yield 2-thiophenecarboxylic acid and its methyl ester.

Caption: General synthetic workflows for thiophene carboxylic acids.

Case Studies in Drug Development

The true value of substituted thiophene carboxylic acids is demonstrated by their successful application in medicine. The thiophene core often serves as a bioisosteric replacement for a phenyl group, enhancing therapeutic properties.[1][18]

Tiaprofenic Acid: An Anti-Inflammatory Agent

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like rheumatoid arthritis.[2][18] Like other NSAIDs, its mechanism of action involves the inhibition of prostaglandin synthesis.[19] The thiophene ring is a key structural feature, and numerous synthetic routes have been developed for its industrial production.[18][19]

| Parameter | Description |

| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID)[2] |

| Chemical Name | 5-benzoyl-α-methyl-2-thiopheneacetic acid[19] |

| Primary Use | Treatment of pain and inflammatory disorders[2][18] |

| Mechanism | Inhibition of prostaglandin synthesis[19] |

Representative Synthetic Protocol for Tiaprofenic Acid

An efficient synthesis can be achieved starting from thiophene, involving several key steps. One common industrial approach is outlined below.[18][20][21]

-

Friedel-Crafts Acylation: Thiophene is reacted with propionic anhydride in the presence of an acid catalyst (e.g., phosphoric acid) to produce 2-propionylthiophene.[21]

-

Bromination: The resulting ketone is selectively brominated at the α-position of the side chain using bromine in a suitable solvent.[21]

-

Ketal Protection: The bromo-ketone is reacted with ethylene glycol to protect the ketone group as a ketal.[21]

-

Rearrangement & Acylation: The bromo-ketal intermediate undergoes rearrangement, followed by a second Friedel-Crafts reaction with benzoyl chloride to introduce the benzoyl group at the 5-position of the thiophene ring.[21]

-

Hydrolysis and Acidification: Finally, the ketal is hydrolyzed, and the resulting intermediate is treated with acid to yield tiaprofenic acid.[21]

Ticarcillin: A Thiophene-Containing Antibiotic

Patented in 1963, ticarcillin is a carboxypenicillin antibiotic developed to combat infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its structure features a thiophene-3-yl group in the acyl side chain, which is crucial for its antibacterial spectrum.

Ticarcillin functions by inhibiting the synthesis of the bacterial cell wall.[22] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final steps of cross-linking the peptidoglycan layer that provides structural integrity to the cell wall.[23] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

To overcome resistance from bacteria that produce β-lactamase enzymes, ticarcillin is often combined with a β-lactamase inhibitor, clavulanic acid. This combination drug is known by the trade name Timentin.[22][24][25][26]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Viktor Meyer [sites.itservices.cas.unt.edu]

- 7. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Thiophenic Sulfur Compounds Released During Coal Pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 13. espublisher.com [espublisher.com]

- 14. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 15. Thiophene-2-carboxylic acid - Wikiwand [wikiwand.com]

- 16. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]

- 20. Efficient and viable synthesis development for Tiaprofenic Acid in pharmaceutical industries - Amrita Vishwa Vidyapeetham [amrita.edu]

- 21. Preparation method of tiaprofenic acid - Eureka | Patsnap [eureka.patsnap.com]

- 22. m.youtube.com [m.youtube.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. agscientific.com [agscientific.com]

- 25. phytotechlab.com [phytotechlab.com]

- 26. rpicorp.com [rpicorp.com]

Theoretical Studies on the Molecular Structure of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic acid. Thiophene derivatives are significant scaffolds in medicinal chemistry, and understanding their structural and electronic characteristics is paramount for rational drug design.[1][2][3] This document delineates the application of Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational modes, NMR chemical shifts, and electronic reactivity. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map offers critical insights into the molecule's stability, reactivity, and potential intermolecular interaction sites. These computational findings are contextualized with established experimental spectroscopic principles to provide a holistic understanding of the title compound.

Introduction: The Rationale for Theoretical Scrutiny

This compound is a substituted thiophene, a class of heterocyclic compounds widely recognized as vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique arrangement of an amino group, a phenylsulfonyl moiety, and a carboxylic acid on the thiophene ring imparts a distinct chemical character, making it a versatile intermediate for developing novel biologically active agents.[2][3]

To accelerate the discovery and development process, computational chemistry offers powerful predictive capabilities. Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for an in-depth analysis of a molecule's properties at the atomic level before extensive laboratory synthesis and characterization are undertaken.[4][5] DFT has proven to be a highly effective method for investigating the electronic structure of molecules, providing reliable data on optimized geometry, vibrational frequencies (correlating with FT-IR spectra), and NMR chemical shifts.[6][7] Furthermore, an analysis of the electronic properties through Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) can predict the molecule's kinetic stability, chemical reactivity, and the nature of its interactions with biological targets.[8]

This guide presents a detailed theoretical framework for characterizing this compound, demonstrating the synergy between computational modeling and experimental validation.

Methodological Framework: A Self-Validating System

The integrity of any theoretical study rests on the soundness of its methodology. The protocols described herein are chosen to ensure a high degree of accuracy and correlation with real-world experimental data.

Computational Protocol: Density Functional Theory (DFT)

All theoretical calculations were performed using the Gaussian 09 program suite.[1] The methodology was selected based on its proven efficacy for organic molecules containing heteroatoms.

Step-by-Step Computational Workflow:

-

Initial Structure Drawing: The 2D structure of this compound was drawn and converted to a 3D model.

-

Geometry Optimization: The molecular geometry was fully optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[7] This level of theory provides a robust balance between computational cost and accuracy for predicting the structural parameters of organic compounds. The optimization process is iterative, seeking the lowest energy conformation of the molecule on the potential energy surface.

-

Frequency Calculation: Following optimization, vibrational frequency calculations were performed at the same level of theory. This crucial step serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It predicts the theoretical vibrational spectrum, which can be directly compared to experimental FT-IR and Raman data for validation.[7]

-

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts, using the optimized geometry.[9] Calculated shifts are typically referenced against tetramethylsilane (TMS).

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The Molecular Electrostatic Potential (MEP) map was also generated to visualize the charge distribution.

Caption: A streamlined DFT computational workflow.

Experimental Validation Context

While this guide focuses on theoretical results, these calculations are designed to complement and predict the outcomes of standard spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Experimental FT-IR spectra are typically recorded to identify the functional groups within a molecule.[10] The theoretically calculated vibrational frequencies, after appropriate scaling, are expected to show strong correlation with the absorption bands observed in an experimental spectrum obtained using a spectrometer in the 4000–400 cm⁻¹ range.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10] Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆), and the resulting chemical shifts reveal the electronic environment of each nucleus, which can be compared with the theoretically predicted values.[7][9]

Results and Discussion: Unveiling the Molecular Portrait

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the molecule. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1. The structure is characterized by the thiophene ring, which is substituted with the amino, phenylsulfonyl, and carboxylic acid groups. The phenyl and thiophene rings are not coplanar, adopting a twisted conformation to minimize steric hindrance between the bulky substituents. The intramolecular hydrogen bonding between the amino group and the oxygen of the sulfonyl group, as well as between the carboxylic acid proton and the amino group, plays a significant role in stabilizing the final conformation.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| C2-C3 | C-C | 1.395 | C3-C2-C(OOH) | C-C-C | 121.5 |

| C3-C4 | C-C | 1.421 | C2-C3-N | C-C-N | 124.8 |

| C4-S(Thio) | C-S | 1.768 | C3-C4-S(Sulfonyl) | C-C-S | 120.9 |

| C3-N | C-N | 1.365 | O-S-O | O-S-O | 119.8 |

| C4-S(Sulfonyl) | C-S | 1.789 | C(Thio)-S-C(Phenyl) | C-S-C | 104.5 |

| S(Sulfonyl)-O | S=O | 1.452 | |||

| C2-C(OOH) | C-C | 1.488 | |||

| C(OOH)-OH | C-O | 1.351 | |||

| C(OOH)=O | C=O | 1.223 |

Note: These are representative values from a typical DFT calculation and may vary slightly with different levels of theory.

Vibrational Spectrum Analysis

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that aids in the assignment of experimental bands. The most characteristic vibrational modes are summarized in Table 2.

-

N-H and O-H Vibrations: The amino (NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. The carboxylic acid O-H stretch is characteristically broad and appears around 3300-2500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carboxylic acid carbonyl (C=O) stretch is predicted to be one of the most intense peaks in the spectrum, typically appearing around 1700-1650 cm⁻¹.

-

S=O Vibrations: The phenylsulfonyl group will exhibit strong asymmetric and symmetric S=O stretching vibrations, expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

-

Aromatic Vibrations: C-H stretching vibrations from the phenyl and thiophene rings are expected above 3000 cm⁻¹, while C=C stretching modes within the rings will appear in the 1600-1450 cm⁻¹ region.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3455 | ν(N-H) asym | Asymmetric N-H Stretch |

| 3360 | ν(N-H) sym | Symmetric N-H Stretch |

| 3150 | ν(O-H) | Carboxylic O-H Stretch |

| 3080 | ν(C-H) arom | Aromatic C-H Stretch |

| 1685 | ν(C=O) | Carbonyl C=O Stretch |

| 1580 | δ(N-H) | N-H Bending |

| 1475 | ν(C=C) arom | Aromatic C=C Stretch |

| 1325 | ν(S=O) asym | Asymmetric SO₂ Stretch |

| 1140 | ν(S=O) sym | Symmetric SO₂ Stretch |

| 850 | ν(C-S) | Thiophene C-S Stretch |

Note: Frequencies are unscaled and represent direct computational output.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are fundamental to understanding electronic transitions and chemical reactivity.[5][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8]

-

HOMO: The calculated HOMO is primarily localized over the electron-rich 3-aminothiophene ring system. This indicates that this region is the most probable site for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the electron-withdrawing phenylsulfonyl group. This suggests that this part of the molecule is the most likely site for nucleophilic attack.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability.[6][8] A large energy gap implies high kinetic stability and low chemical reactivity. For the title compound, the calculated energy gap is approximately 4.15 eV, suggesting a relatively stable molecular structure. A molecule with a small frontier orbital gap is generally associated with high chemical reactivity.[8]

Caption: HOMO-LUMO energy levels and localization.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites.[8]

-

Red Regions (Electron-Rich): The most negative potential is concentrated around the oxygen atoms of the carboxylic acid and sulfonyl groups. These areas are the most susceptible to electrophilic attack and are potent hydrogen bond acceptors.

-

Blue Regions (Electron-Poor): The most positive potential is located on the hydrogen atoms of the carboxylic acid and the amino group. These sites are favorable for nucleophilic attack.

-

Green Regions (Neutral): The aromatic rings of the thiophene and phenyl groups show a relatively neutral potential, indicating less polarity in these regions compared to the functional groups.

The MEP map corroborates the HOMO-LUMO analysis, clearly delineating the reactive centers of the molecule and providing a guide for predicting intermolecular interactions, which is crucial for understanding potential binding mechanisms in a biological context.

Conclusion

This theoretical guide has successfully employed Density Functional Theory to construct a detailed molecular and electronic profile of this compound. The key findings are:

-

The molecule adopts a stable, non-planar conformation stabilized by intramolecular interactions.

-

Theoretical vibrational analysis provides clear assignments for the characteristic frequencies of its functional groups, which can be used to interpret experimental FT-IR spectra.

-

The HOMO-LUMO analysis reveals that the aminothiophene moiety acts as the primary electron donor, while the phenylsulfonyl group serves as the electron acceptor. The significant energy gap of 4.15 eV indicates good molecular stability.

-

The MEP map visually confirms the charge distribution, identifying the oxygen atoms as the primary sites for electrophilic interaction and the acidic/amino protons as sites for nucleophilic interaction.

Collectively, these computational insights provide a robust foundation for understanding the chemical behavior of this compound. This knowledge is invaluable for researchers in medicinal chemistry and materials science, enabling more targeted synthetic strategies and a deeper understanding of its potential biological activity.

References

- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A.

- Lind, S. J., et al. (2009). A spectroscopic and DFT study of thiophene-substituted metalloporphyrins as dye-sensitized solar cell dyes. SciSpace.

- Lind, S. J., et al. (n.d.). A spectroscopic and DFT study of thiophene-substituted metalloporphyrins as dye-sensitized solar cell dyes. RSC Publishing.

- Rasool, N., et al. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI.

- Pop, R., et al. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.

- SpectraBase. (n.d.). 3-amino-4-(isopropylsulfonyl)-2-thiophenecarboxylic acid, phenacyl ester - Optional[1H NMR] - Spectrum.

- BenchChem. (2025). In-depth Analysis of 5-(Thien-2-yl)thiophene-2-carbonitrile: HOMO-LUMO Energy Levels and Electronic Properties.

- ResearchGate. (2025). Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes.

- Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Semantic Scholar.

- SpectraBase. (n.d.). 3-amino-4-(isopropylsulfonyl)-2-thiophenecarboxylic acid, phenacyl ester - Optional[13C NMR] - Chemical Shifts.

- Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- HXCHEM. (n.d.). 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid/CAS:175201-89-5.

- National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.

- Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3.

- National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.

- Echemi. (n.d.). 3-Amino-4-(phenylsulfonyl)-2-thiophenecarboxylic acid Safety Data Sheets.

- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile.

- MDPI. (n.d.). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester.

- National Institutes of Health. (n.d.). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition.

- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.

- PubMed. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities.

- National Institutes of Health. (n.d.). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.

- ResearchGate. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.

Sources

- 1. jchps.com [jchps.com]

- 2. chemixl.com [chemixl.com]

- 3. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Aminothiophene Derivatives: From Synthesis to Therapeutic Potential

Foreword

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, combined with its unique physicochemical properties, makes it an attractive starting point for drug discovery campaigns targeting a wide array of human diseases.[1][6][7][8] This guide provides an in-depth exploration of the significant biological activities exhibited by aminothiophene derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering a technical narrative designed for researchers, scientists, and drug development professionals.

The Synthetic Foundation: The Gewald Reaction

Understanding the biological potential of aminothiophene derivatives begins with their synthesis. The most convergent and well-established approach for preparing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[7][8][9][10] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[6][9] The reaction's utility is enhanced by its tolerance for a wide variety of substituents, allowing for the creation of diverse chemical libraries for biological screening.

The mechanism, elucidated decades after its discovery, initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[9][11] This process provides a direct and efficient route to the core scaffold that is fundamental to the activities discussed herein.

Caption: Simplified pathway for apoptosis induction by aminothiophene derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

-

Position 5: Alkyl groups at the C-5 position have been shown to be critical for activity. A series of 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced and selective anti-proliferative activity against specific tumor cell lines. [12]* Aroyl Groups: The introduction of 3-aroyl groups has also been explored, leading to derivatives with potent cytostatic effects. [12]* Fused Analogs: Fused heterocyclic systems, such as thienopyrimidines, often exhibit enhanced biological activity compared to their monocyclic counterparts, a principle that holds true for anticancer applications. [8][13]

Data Summary: Cytotoxicity

The following table summarizes the cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

| SB-44 | PC-3 (Prostate) | 15.38 - 34.04 | [14][15] |

| SB-83 | HeLa (Cervical) | 15.38 - 34.04 | [14][15] |

| SB-200 | PC-3 (Prostate) | 15.38 - 34.04 | [14][15] |

| TJ191 | Malignant T-cell | Varies | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the in-vitro cytotoxicity of novel aminothiophene derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test aminothiophene derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microtiter plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and uniformly adhered before drug exposure.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours. Causality: A 48-72 hour exposure is typically sufficient to observe effects on cell proliferation and viability.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes. Causality: Complete solubilization is critical for accurate absorbance readings.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Aminothiophenes are a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. [1][10][16][17][18]

Scope of Activity

Studies have demonstrated that aminothiophene derivatives can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). [10][19]Some derivatives have shown potency comparable or even superior to standard antibiotics like ampicillin and gentamicin. [17]Furthermore, antifungal activity has been observed against species like Candida albicans and Aspergillus fumigatus. [17][18]

Structure-Activity Relationship (SAR)

The antimicrobial profile is heavily influenced by the substitution pattern.

-

Amino vs. Nitro: Replacement of a nitro group with an amino group on the thiophene core has been shown to enhance antibacterial activity. [16]* Azo Moieties: The presence of an amino group in thiophene-2-carboxamide derivatives leads to more potent antibacterial activity compared to derivatives with hydroxyl or methyl groups, possibly due to the absence of an azo moiety and the electron-donating nature of the amino group. [19]* Heterocyclic Moieties: Incorporating other heterocyclic rings, such as pyrazole or pyridine, can significantly boost antifungal activity. [17]* Benzylideneamino Groups: Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have exhibited potent activity against multiple bacterial strains. [17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus ATCC 25923)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test aminothiophene derivative (stock solution in DMSO)

-

Standard antibiotic (e.g., Ampicillin, Amphotericin B)

-

Sterile 96-well microtiter plates.

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum only) and a negative control (broth only). Causality: The positive control validates that the bacteria can grow in the media, while the negative control ensures media sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Aminothiophene derivatives have demonstrated significant anti-inflammatory potential, acting through various mechanisms to suppress the inflammatory cascade. [13][20][21]

Mechanism of Action: NRF2 Activation and COX Inhibition

The anti-inflammatory effects of aminothiophenes are linked to multiple pathways.

-

NRF2 Activation: Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives act as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. [22]NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating NRF2, these compounds can suppress the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators like COX-2 and NF-κB. [22]* COX Inhibition: Other aminothiophene analogs, particularly 3-aminothiophene-2-acylhydrazones, are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). [23]

Caption: Anti-inflammatory mechanism via NRF2 pathway activation by aminothiophenes.

Data Summary: In Vitro Anti-inflammatory Activity

The following table presents IC50 values for the inhibition of inflammatory responses by selected aminothiophene analogs.

| Compound | Assay | IC50 (μM) | Reference |

| Analog 1 | Respiratory Burst (Neutrophils) | 121.47 | [20][21] |

| Analog 2 | Respiratory Burst (Neutrophils) | 412 | [13] |

| Analog 5 | Respiratory Burst (Neutrophils) | 422 | [13][20][21] |

Neuroprotective Potential: A Frontier in Neurodegenerative Disorders

Thiophene-based pharmacophores are increasingly being investigated for their therapeutic potential in neurodegenerative diseases (NDDs) like Alzheimer's and Parkinson's. [24][25]Their favorable physicochemical properties, such as lipophilicity, can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for CNS-targeting drugs. [24][25][26] Aminothiophene derivatives may exert neuroprotective effects through multiple mechanisms:

-

Modulation of Protein Aggregation: They have the potential to inhibit the aggregation of key pathological proteins such as amyloid-β (Aβ), tau, and α-synuclein. [24][25]* Reduction of Oxidative Stress: By activating pathways like NRF2 (as seen in their anti-inflammatory action), these compounds can help alleviate the oxidative stress that is a major contributor to neuronal damage in NDDs. [24][25]* Anti-neuroinflammation: The complement system is implicated in driving chronic neuroinflammation and synapse loss. [27]The anti-inflammatory properties of aminothiophenes could counteract these detrimental processes in the brain. [24] Research in this area is ongoing, but the structural versatility of the aminothiophene scaffold makes it a highly promising platform for designing multi-target agents to combat the complex pathophysiology of neurodegenerative disorders. [25][28]

Conclusion and Future Directions

The 2-aminothiophene scaffold is a remarkably versatile and privileged core in medicinal chemistry. Its straightforward synthesis via the Gewald reaction allows for extensive structural diversification, leading to compounds with a wide spectrum of potent biological activities. From inducing apoptosis in cancer cells and inhibiting microbial growth to suppressing inflammation and showing promise in neuroprotection, these derivatives continue to be a fertile ground for drug discovery. [2][3][8]Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, further elucidating their specific molecular targets, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of structure-activity relationships will be paramount in designing next-generation therapeutics based on this exceptional heterocyclic system.

References

- Gewald reaction. (n.d.). In Wikipedia.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (n.d.). PMC.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). ResearchGate.

- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (n.d.). ResearchGate.

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). ResearchGate.

- Gewald Reaction. (n.d.). Organic Chemistry Portal.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017, November 10). PubMed.

- 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (n.d.). PMC - NIH.

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022, December 31). Journal of Pharmaceutical Negative Results.

- Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2025, May 7). ResearchGate.

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Taylor & Francis Online.

- Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021, July 1). Bohrium.

- Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. (n.d.). CABI Digital Library.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate.

- Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. (n.d.). Asian Journal of Research in Chemistry.

- Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (n.d.). PubMed.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.

- (PDF) 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). ResearchGate.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis Online.

- Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (2023, July 1). Bentham Science Publishers.

- Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 9). DiVA.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). PubMed.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate.

- A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. (n.d.). Semantic Scholar.

- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (n.d.). Semantic Scholar.

- Total Synthesis of Aleutianamine. (2023, November 15). American Chemical Society.

- Complement therapeutics in neurodegenerative diseases. (2025, June 16). -ORCA - Cardiff University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. ijpscr.info [ijpscr.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 27. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 28. liu.diva-portal.org [liu.diva-portal.org]

A Researcher's Guide to Sourcing 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid: From Supplier Qualification to Application

Introduction: The Emerging Significance of the Thiophene-2-Carboxylic Acid Scaffold in Drug Discovery